6-Bromo-4-chloro-8-methoxyquinazoline
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Overview
Description
6-Bromo-4-chloro-8-methoxyquinazoline is a heterocyclic aromatic organic compound. It is a derivative of quinazoline, characterized by the presence of bromine, chlorine, and methoxy functional groups at the 6th, 4th, and 8th positions, respectively. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloro-8-methoxyquinazoline typically involves multi-step organic reactions. One common method is the cyclization of appropriate substituted anilines with formamide derivatives. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to improve efficiency and reduce reaction times.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed from these reactions include various substituted quinazolines, which can be further functionalized for specific applications.
Scientific Research Applications
6-Bromo-4-chloro-8-methoxyquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential as an inhibitor of specific enzymes and receptors.
Medicine: It is investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Used in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-8-methoxyquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the reduction of inflammation.
Comparison with Similar Compounds
- 4-Bromo-6-chloro-8-methoxyquinoline
- 6-Bromo-8-chlorosulfonylquinazoline-2,4-dione
- 7-Bromo-2-chloro-4-methylquinoline
Comparison: 6-Bromo-4-chloro-8-methoxyquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C9H6BrClN2O |
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Molecular Weight |
273.51 g/mol |
IUPAC Name |
6-bromo-4-chloro-8-methoxyquinazoline |
InChI |
InChI=1S/C9H6BrClN2O/c1-14-7-3-5(10)2-6-8(7)12-4-13-9(6)11/h2-4H,1H3 |
InChI Key |
QUAIEXHUGJIEPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1N=CN=C2Cl)Br |
Origin of Product |
United States |
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